Oxirane, triphenyl-, (3R)-
Description
Oxirane, triphenyl-, (3R)- is a chiral epoxide characterized by a three-membered oxirane ring substituted with three phenyl groups and an (R)-configured stereocenter at the 3-position. This compound’s stereoelectronic properties and steric bulk make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications . Its reactivity is influenced by the electron-withdrawing nature of the phenyl groups and the strain inherent to the oxirane ring.
Properties
CAS No. |
183849-26-5 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3R)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m1/s1 |
InChI Key |
LJYNYLMLKGMXCC-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, triphenyl-, (3R)- typically involves the epoxidation of alkenes. One common method is the reaction of triphenylethylene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes like oxirane, triphenyl-, (3R)-, although specific industrial processes for this compound are less commonly documented .
Chemical Reactions Analysis
Mechanism:
-
Nucleophilic Attack : PPh₃ attacks the less hindered carbon of the epoxide ring, forming a betaine intermediate (charge-separated species) (Fig. 1A) .
-
Bond Rotation : The betaine undergoes C–C bond rotation to align the negatively charged oxygen and positively charged phosphorus (Fig. 1B) .
-
Oxaphosphetane Formation : Intramolecular cyclization produces a strained four-membered oxaphosphetane ring (Fig. 1C) .
-
Elimination : The oxaphosphetane collapses via a [2+2] retro-cycloaddition, releasing Ph₃P=O and generating the triarylethene product (Fig. 1D) .
Stereochemical Outcome
The bulky phenyl groups restrict rotation at the intermediate stages, leading to retention of the (3R) configuration in the final alkene product. This contrasts with simpler epoxides (e.g., 2,3-dimethyloxirane), where free rotation allows cis/trans isomerism .
Experimental Data:
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| (3R)-Triphenyloxirane + PPh₃ | THF, 25°C, 12h | Triarylethene + Ph₃P=O | 85–92% |
Example: Reaction with Sodium Azide (NaN₃)
Under acidic conditions, NaN₃ attacks the epoxide, forming a vicinal azido alcohol. Steric effects dominate regioselectivity, favoring attack at the less hindered carbon .
Comparative Analysis of Epoxide Reactivity
The table below contrasts the reactivity of (3R)-triphenyloxirane with simpler epoxides:
Key Mechanistic Insights (Fig. 1)
-
(A) Betaine intermediate formation.
-
(B) Restricted rotation due to phenyl groups.
-
(C) Oxaphosphetane ring closure.
-
(D) Elimination to triarylethene.
text[Reaction Diagram] (3R)-Triphenyloxirane → Betaine → Oxaphosphetane → Triarylethene + Ph₃P=O
Scientific Research Applications
Oxirane, triphenyl-, (3R)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of oxirane, triphenyl-, (3R)- involves the ring-opening of the oxirane ring by nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a series of steps, including the formation of a carbocation intermediate and subsequent nucleophilic attack. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural and Stereochemical Differences
- (3R)-2,2,3-Trimethyloxirane (CAS 5076-19-7): Smaller alkyl substituents (methyl groups) reduce steric hindrance compared to triphenyl derivatives. Lower molecular weight (114.19 g/mol vs. ~298.38 g/mol for triphenyloxirane) results in higher volatility and reactivity in ring-opening reactions . The (3R) configuration is preserved, but enantiomeric discrimination is less pronounced due to simpler substituents .
(2S,3R)-2-((Z)-oct-2′-enyl)-3-decyl oxirane :
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R) (CAS 647862-68-8) :
Table 1: Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Application |
|---|---|---|---|---|---|
| Oxirane, triphenyl-, (3R)- | C₁₈H₁₆O | ~298.38 | Three phenyl groups | (3R) | Asymmetric synthesis |
| 2,2,3-Trimethyloxirane | C₅H₁₀O | 114.19 | Methyl groups | (3R) | Organic intermediates |
| (2S,3R)-Alkenyl-decyl oxirane | C₂₀H₃₈O | 294.52 | Decyl, alkenyl | (2S,3R) | Insect pheromones |
| 2-Heptynyl-dimethyloxirane | C₁₁H₁₆O | 164.25 | Heptynyl, methyl | (2R,3R) | Click chemistry precursors |
Stereochemical and Conformational Analysis
- Aminooxiranes: Optical resolution with O,O'-dibenzoyl-(R,R)-tartaric acid shows time-dependent enantiomer discrimination, a phenomenon less relevant in triphenyl derivatives due to their crystallinity .
Q & A
How can oxirane oxygen content be accurately quantified in (3R)-triphenyloxirane derivatives, and what methods validate these measurements?
Basic Research Question
The oxirane oxygen content is critical for assessing epoxidation efficiency. The AOCS Cd 9-57 method is a standard titrimetric approach using hydrobromic acid to open the oxirane ring, with results validated against theoretical values calculated via iodine numbers (e.g., Equation 2 in ) . For complex mixtures, FTIR-ATR spectroscopy provides a rapid alternative, correlating absorbance at 822 cm⁻¹ (C-O-C stretching) with oxirane content. A coefficient of determination (r² = 0.995) between FTIR and chemical analysis ensures reliability .
Methodological Steps :
- Perform iodometric titration (AOCS Cd 9-57) for baseline quantification.
- Validate using FTIR-ATR with calibration curves derived from known oxirane concentrations.
What synthetic strategies achieve enantiomeric purity in (3R)-triphenyloxirane, and how are diastereomers resolved?
Advanced Research Question
Enantioselective synthesis often involves Sharpless epoxidation or Jacobsen-Katsuki catalysts to favor the (3R) configuration. highlights diastereoselective epoxidation using trimethylsulfoxonium iodide and NaH in DMSO, followed by recrystallization (e.g., with 3,5-dinitrobenzoyl chloride) to isolate the (2R,3R)-isomer .
Key Challenges :
- Competing stereochemical outcomes due to reaction conditions (e.g., solvent polarity, base strength).
- Resolution via recrystallization or chromatography to separate diastereomers.
How can contradictions in stereochemical outcomes during oxirane ring-opening reactions be systematically addressed?
Advanced Research Question
Contradictions arise from competing nucleophilic attack directions (e.g., SN2 vs. SN1 mechanisms). demonstrates that reaction conditions (e.g., NaH in DMF vs. acidic media) dictate regioselectivity. For example, mesylation (MsCl/Et3N) followed by NaOMe treatment inverts configuration, yielding (2R,3S)-oxirane .
Resolution Framework :
- Analyze leaving group stability and solvent polarity to predict mechanism.
- Use X-ray crystallography (as in ) or NOE NMR to confirm stereochemistry post-reaction .
What analytical techniques validate the (3R) configuration in triphenyloxirane derivatives?
Basic Research Question
X-ray crystallography is the gold standard, as shown in , where only the (2R,3R) enantiomer fit the enzyme's electron density map . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or optical rotation measurements provide supplementary validation.
Best Practices :
- Cross-validate using multiple techniques (e.g., HPLC + circular dichroism).
- Compare experimental optical rotations with literature values for (3R)-configured epoxides.
How should researchers design experiments to study enzyme interactions with (3R)-triphenyloxirane inhibitors?
Advanced Research Question
reveals enantioselectivity in human carboxypeptidase A, where only (2R,3R) inhibitors bind effectively .
Experimental Design :
- Synthesize enantiomerically pure (3R)-triphenyloxirane via methods in .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Solve co-crystal structures to map inhibitor-enzyme interactions and validate stereochemical requirements.
What safety protocols are essential when handling (3R)-triphenyloxirane in laboratory settings?
Basic Research Question
While commercial safety data are excluded, general precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
